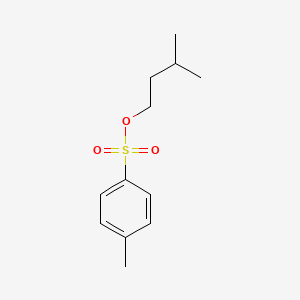

3-Methylbutyl tosylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3S/c1-10(2)8-9-15-16(13,14)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZZZZSXMTUGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574796 | |

| Record name | 3-Methylbutyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2431-75-6 | |

| Record name | 3-Methylbutyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methylbutyl Tosylate from Isoamyl Alcohol

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3-methylbutyl tosylate from isoamyl alcohol (3-methyl-1-butanol). The conversion of an alcohol's hydroxyl group, a notoriously poor leaving group, into a tosylate ester is a cornerstone transformation in organic synthesis. This process renders the carbon atom susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions, opening avenues for complex molecular construction.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, purification and characterization procedures, and critical safety considerations.

Core Principles and Mechanistic Pathway

The tosylation of an alcohol is a fundamental reaction that enhances its utility as a synthetic intermediate. The hydroxyl group (-OH) is a poor leaving group because its departure would result in the formation of a hydroxide ion (HO⁻), which is a strong base. To overcome this, the alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA).[1]

The reaction mechanism proceeds via a two-step pathway:

-

Nucleophilic Attack: The alcohol oxygen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of p-toluenesulfonyl chloride. This results in the displacement of the chloride ion and the formation of a protonated tosylate ester (an oxonium ion intermediate).[1][2]

-

Deprotonation: The base (e.g., pyridine) removes the proton from the oxonium ion. This neutralizes the intermediate to yield the final this compound product and a pyridinium hydrochloride salt byproduct.[1][2]

A critical feature of this mechanism is that the carbon-oxygen bond of the original alcohol is not broken during the reaction.[1] This ensures that the stereochemical configuration at the carbon atom bearing the oxygen is retained, a vital consideration in the synthesis of chiral molecules.

Caption: Reaction mechanism for the tosylation of isoamyl alcohol.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where careful execution and monitoring ensure a high probability of success. The molar ratios and conditions are optimized for primary alcohols like isoamyl alcohol.

Reagent and Equipment Specifications

It is imperative to use anhydrous solvents and reagents to prevent the hydrolysis of p-toluenesulfonyl chloride. All glassware should be flame-dried or oven-dried before use and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3][4]

Table 1: Reagent Properties and Required Quantities (for a 50 mmol scale)

| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Molar Eq. | Amount (mmol) | Quantity |

| Isoamyl Alcohol | C₅H₁₂O | 88.15 | 0.810 | 1.0 | 50.0 | 5.41 g (6.68 mL) |

| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | - | 1.2 | 60.0 | 11.44 g |

| Pyridine (Anhydrous) | C₅H₅N | 79.10 | 0.982 | 1.5 | 75.0 | 5.93 g (6.04 mL) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.326 | - | - | ~100 mL |

Step-by-Step Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: To a 250 mL flame-dried, round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add isoamyl alcohol (5.41 g, 6.68 mL, 50.0 mmol). Dissolve the alcohol in 80 mL of anhydrous dichloromethane (DCM).[1]

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add anhydrous pyridine (5.93 g, 6.04 mL, 75.0 mmol) to the stirred solution. Following this, add p-toluenesulfonyl chloride (11.44 g, 60.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C for 1 hour. Then, allow the reaction to warm to room temperature and continue stirring for 4 to 12 hours.[5] The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 4:1 v/v). The disappearance of the alcohol spot (visualized with a potassium permanganate stain) and the appearance of a new, less polar product spot (UV active) indicates reaction progression.

-

Aqueous Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with an additional 50 mL of DCM.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is typically a pale yellow oil.

Purification Protocol

The crude product will contain the desired tosylate along with non-polar impurities and potentially some unreacted TsCl. Purification is essential and is best achieved by flash column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate) is typically effective. The optimal solvent system should be determined by TLC analysis of the crude material.

-

Procedure: Load the crude oil onto the silica gel column and elute with the chosen solvent system, collecting fractions. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Field Insight: Unreacted TsCl can sometimes co-elute with the product. If excess TsCl is a persistent issue, the crude mixture can be stirred with a small amount of cellulose (e.g., filter paper) in the solvent for an hour before filtration and chromatography. The cellulose selectively reacts with the remaining TsCl, simplifying purification.[6]

Product Characterization

Thorough characterization is required to confirm the identity and purity of the synthesized this compound.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Result |

| ¹H NMR | Aromatic Protons (Tos-H) | ~7.8 ppm (d, 2H), ~7.3 ppm (d, 2H) |

| Methylene Protons (-O-CH₂-) | ~4.0 ppm (t, 2H) | |

| Methyl Protons (Tos-CH₃) | ~2.4 ppm (s, 3H) | |

| Methine Proton (-CH(CH₃)₂) | ~1.7 ppm (m, 1H) | |

| Methylene Protons (-CH₂-CH<) | ~1.5 ppm (q, 2H) | |

| Methyl Protons (-CH(CH₃)₂) | ~0.8 ppm (d, 6H) | |

| ¹³C NMR | Aromatic Carbons | ~145, ~133, ~130, ~128 ppm |

| Methylene Carbon (-O-CH₂-) | ~70 ppm | |

| Alkyl Carbons | ~37, ~25, ~22 ppm | |

| Methyl Carbon (Tos-CH₃) | ~21 ppm | |

| IR Spec. | S=O Stretch (asymmetric) | ~1360 cm⁻¹ (strong) |

| S=O Stretch (symmetric) | ~1175 cm⁻¹ (strong) | |

| S-O-C Stretch | ~950 cm⁻¹ (strong) | |

| C=C Aromatic Stretch | ~1600 cm⁻¹ (medium) |

Expertise Note: In the ¹H NMR spectrum, the downfield shift of the methylene protons adjacent to the oxygen (from ~3.6 ppm in isoamyl alcohol to ~4.0 ppm in the tosylate) is a key indicator of successful tosylation. In the IR spectrum, the appearance of the strong S=O stretching bands is the most definitive evidence of product formation.[1][7]

Trustworthiness: Addressing Potential Side Reactions

While this reaction is generally robust for primary alcohols, awareness of potential side reactions is crucial for troubleshooting and ensuring high purity.

-

Incomplete Reaction: The primary alcohol may not be fully consumed. This is often due to moisture in the reagents or solvent, which hydrolyzes the TsCl. Ensuring strictly anhydrous conditions is the best preventative measure.

-

Formation of Alkyl Chloride: The chloride ion, present as a leaving group from TsCl and in the pyridinium hydrochloride byproduct, can act as a nucleophile. It can displace the newly formed tosylate group, especially if the reaction is heated or run for extended periods.[5][8] For a primary alkyl tosylate like this, the risk is lower than for benzylic or allylic systems but remains a possibility. Using the recommended stoichiometry and avoiding high temperatures minimizes this side reaction.

Safety and Handling

Adherence to safety protocols is non-negotiable.

-

p-Toluenesulfonyl Chloride (TsCl): TsCl is corrosive and a lachrymator. It reacts with water (including moisture on the skin or in the lungs) to produce hydrochloric acid. It must be handled in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile or neoprene gloves.[9]

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a fume hood.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

All waste materials should be disposed of in accordance with institutional and local regulations.

References

- 1. benchchem.com [benchchem.com]

- 2. orgosolver.com [orgosolver.com]

- 3. rsc.org [rsc.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

An In-depth Technical Guide to 3-Methylbutyl Tosylate: Chemical Properties, Structure, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Methylbutyl tosylate (also known as isoamyl tosylate), a versatile reagent in organic synthesis. The document delves into its chemical structure, core physicochemical properties, detailed synthetic protocols, and its significant role as an alkylating agent in nucleophilic substitution reactions. Furthermore, this guide offers insights into the mechanistic aspects of its reactivity and provides essential safety and handling protocols for laboratory and industrial settings. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical application insights.

Introduction: The Strategic Importance of this compound in Organic Synthesis

In the landscape of modern organic chemistry, the strategic conversion of functional groups is paramount to the construction of complex molecular architectures. Alcohols, while abundant and readily available, are notoriously poor leaving groups in nucleophilic substitution reactions due to the strong basicity of the hydroxide ion. This compound emerges as a key intermediate that elegantly circumvents this challenge. By converting the hydroxyl group of 3-methyl-1-butanol (isoamyl alcohol) into a tosylate ester, a highly effective leaving group is installed. This transformation unlocks a cascade of synthetic possibilities, enabling the facile introduction of a wide array of nucleophiles at the isoamyl moiety.

The tosyl group, a derivative of p-toluenesulfonic acid, is an exceptional leaving group because its negative charge is stabilized through resonance across the sulfonate group and the aromatic ring.[1] This inherent stability dramatically lowers the activation energy for nucleophilic attack, making this compound a valuable substrate for SN2 reactions, which are critical for the stereospecific formation of new carbon-heteroatom and carbon-carbon bonds.[1] This guide will explore the synthesis, properties, and diverse applications of this important synthetic building block.

Chemical Structure and Physicochemical Properties

The structural integrity and physical characteristics of a reagent are fundamental to its application in chemical synthesis. This compound possesses a well-defined molecular architecture that dictates its reactivity and handling requirements.

Molecular Structure:

The molecule consists of a 3-methylbutyl (isoamyl) group attached to the oxygen atom of a p-toluenesulfonate (tosylate) group. The tosylate group is characterized by a tolyl group bonded to a sulfonyl group.

-

Systematic Name: 3-Methylbutyl 4-methylbenzenesulfonate

-

Common Names: Isoamyl tosylate, Isopentyl tosylate

-

CAS Number: 2431-75-6[2]

The structure of this compound is depicted below:

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning reactions, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C12H18O3S | [3] |

| Molecular Weight | 242.33 g/mol | [2] |

| Appearance | Colorless liquid or white to yellow solid | - |

| Boiling Point | 156 °C at 0.06 Torr | [4] |

| Density | ~1.100 g/mL | [4] |

| Solubility | Soluble in common organic solvents such as ethanol, ether, and chloroform. | [3] |

| Refractive Index | ~1.503 | [4] |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is a standard laboratory procedure that involves the reaction of 3-methyl-1-butanol with p-toluenesulfonyl chloride in the presence of a base, typically pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack of the alcohol on the sulfonyl chloride, followed by deprotonation to yield the final product.

Caption: Synthesis of this compound from 3-methyl-1-butanol.

Step-by-Step Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound in a laboratory setting.

Materials:

-

3-Methyl-1-butanol (isoamyl alcohol)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (dried over KOH)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-1-butanol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Slowly add dry pyridine or triethylamine (1.5 equivalents) to the stirred solution.

-

Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4] If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[4]

-

Work-up:

-

Upon completion, quench the reaction by adding cold deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with cold 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, water, and finally with brine.[4]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by distillation under reduced pressure.[5]

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis. The following are the expected spectral features:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are:

-

Aromatic Protons: Two doublets in the range of δ 7.3-7.8 ppm, corresponding to the ortho and meta protons of the tosyl group.

-

Methylene Protons (CH₂-O): A triplet around δ 4.0 ppm, corresponding to the methylene group directly attached to the tosylate oxygen.

-

Methyl Protons (Aromatic CH₃): A singlet around δ 2.4 ppm, corresponding to the methyl group on the benzene ring.

-

Isoamyl Group Protons: A multiplet for the methine proton (CH) and triplets/multiplets for the other methylene (CH₂) and methyl (CH₃) protons of the 3-methylbutyl group in the upfield region (δ 0.8-1.7 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Expected chemical shifts (δ) in ppm are:

-

Aromatic Carbons: Peaks in the range of δ 127-145 ppm.

-

Methylene Carbon (CH₂-O): A peak around δ 70 ppm.

-

Aromatic Methyl Carbon: A peak around δ 21 ppm.

-

Isoamyl Group Carbons: Peaks in the upfield region (δ 10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups. Characteristic absorption bands (in cm⁻¹) for this compound include:

-

S=O Stretching: Strong absorptions around 1360 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric), characteristic of the sulfonate group.

-

C-O Stretching: An absorption band in the region of 1000-1100 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the range of 1450-1600 cm⁻¹.

-

C-H Stretching: Absorptions for aromatic and aliphatic C-H bonds around 2850-3100 cm⁻¹.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The tosylate group is a superb leaving group, readily displaced by a wide variety of nucleophiles.

Mechanism of Nucleophilic Substitution

The SN2 reaction of this compound proceeds via a backside attack of the nucleophile on the carbon atom bearing the tosylate group. This results in an inversion of stereochemistry if the carbon is a stereocenter (which is not the case for this compound). The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), which solvates the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its reactivity.

Visualization of Nucleophilic Substitution Workflow

Caption: Generalized workflow for an SN2 reaction of this compound.

Examples of Nucleophilic Substitution Reactions

The versatility of this compound is demonstrated by its reaction with a diverse range of nucleophiles to form various classes of organic compounds.

| Nucleophile (Nu⁻) | Reagent Example | Product Class |

| Halide (I⁻, Br⁻, Cl⁻) | NaI, LiBr, LiCl | Alkyl Halide |

| Azide (N₃⁻) | NaN₃ | Alkyl Azide |

| Cyanide (CN⁻) | NaCN, KCN | Nitrile |

| Hydroxide (OH⁻) | NaOH, KOH | Alcohol (hydrolysis) |

| Alkoxide (RO⁻) | NaOR | Ether |

| Thiolate (RS⁻) | NaSR | Thioether (Sulfide) |

| Carboxylate (RCOO⁻) | RCOONa | Ester |

| Acetylide (RC≡C⁻) | RC≡CNa | Alkyne |

This reactivity makes this compound a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where the introduction of an isoamyl moiety is desired.[3]

Safety, Handling, and Disposal

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

May be harmful if swallowed.

-

Causes skin and eye irritation.

-

May cause respiratory irritation.[6]

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[7]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Ignition Sources: Keep away from heat, sparks, and open flames.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.[8]

-

Do not pour down the drain.[7]

-

Contaminated containers should be treated as hazardous waste.

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Conclusion

This compound is a cornerstone reagent in organic synthesis, providing a reliable and efficient method for the conversion of the inert hydroxyl group of isoamyl alcohol into an excellent leaving group. Its well-defined chemical properties and predictable reactivity in SN2 reactions make it an invaluable tool for the construction of a wide range of organic molecules. This guide has provided a comprehensive overview of its structure, synthesis, characterization, and applications, along with essential safety protocols. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of this compound's properties and handling is crucial for its effective and safe utilization in the laboratory.

References

-

ChemBK. (2024, April 9). 3-Methyl-1-butyl tosylate. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Experimental Supporting Information. Retrieved from [Link]

-

Pearson+. (n.d.). Complete the following multistep syntheses using tosylate formation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Switching of regioselectivity in base-mediated diastereoselective annulation of 2,3-epoxy tosylates and their N-tosylaziridine. Retrieved from [Link]

-

Material Safety Data Sheet. (n.d.). Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

SasolTechData.com. (2015, April 14). Safety Data Sheet: Alkylates. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch8: Tosylates. Retrieved from [Link]

-

Axios Research. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

-

Organic Chemistry I. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. Retrieved from [Link]

-

Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - CAS - 2431-75-6 | Axios Research [axios-research.com]

- 3. chembk.com [chembk.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scienceready.com.au [scienceready.com.au]

- 8. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

3-Methylbutyl tosylate CAS number and IUPAC name

An In-depth Technical Guide to 3-Methylbutyl Tosylate: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in modern organic synthesis. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the fundamental principles governing its reactivity, detailed protocols for its preparation, and its application in nucleophilic substitution reactions.

Core Concepts: Identification and Physicochemical Properties

This compound is an organic compound valued for its role as an alkylating agent. Its structure incorporates the 3-methylbutyl (isoamyl) group linked to a tosylate (p-toluenesulfonate) moiety. This tosylate group is an outstanding leaving group, rendering the molecule highly effective for introducing the isoamyl group into various structures.

| Property | Value | Source(s) |

| CAS Number | 2431-75-6 | [1][2][3][4] |

| IUPAC Name | 3-methylbutyl 4-methylbenzenesulfonate | [5] |

| Synonyms | Isoamyl tosylate, Isopentyl 4-methylbenzenesulfonate, Isoamyl p-toluenesulfonate | [5][6] |

| Molecular Formula | C₁₂H₁₈O₃S | [2][3] |

| Molecular Weight | 242.33 g/mol | [2][6] |

| Appearance | Colorless liquid or white to yellow solid | [1][3] |

| Boiling Point | 156 °C at 0.06 Torr | [3] |

| Density | ~1.10 g/mL | [3] |

The Scientific Rationale: Why Tosylates are Superior Leaving Groups

The utility of this compound is intrinsically linked to the exceptional leaving group ability of the tosylate anion. Alcohols, such as the precursor 3-methyl-1-butanol, are generally poor substrates for nucleophilic substitution because the hydroxide ion (⁻OH) is a strong base and thus a poor leaving group.[7][8] Converting the alcohol to a tosylate ester fundamentally alters this reactivity.

The efficacy of the tosylate anion as a leaving group stems from its remarkable stability, which is a direct result of resonance delocalization. The negative charge on the oxygen atom is distributed across the entire sulfonyl group and into the aromatic ring.[7][9] The conjugate acid, p-toluenesulfonic acid, is very strong (pKa ≈ -2.8), which confirms that its conjugate base, the tosylate anion, is very weak and stable.[9] This stability is the thermodynamic driving force that facilitates the departure of the group during a nucleophilic attack.

Caption: Resonance delocalization stabilizes the tosylate anion.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is a standard esterification reaction where the nucleophilic oxygen of 3-methyl-1-butanol (isoamyl alcohol) attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[10] The reaction is performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct.[10][11] A critical advantage of this method is the retention of stereochemistry at the alcohol's carbon center, as the C-O bond is not broken during the reaction.[7][10]

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Materials:

-

3-methyl-1-butanol (isoamyl alcohol) (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

-

Anhydrous pyridine (1.5 eq.) or Triethylamine (1.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), dissolve 3-methyl-1-butanol (1.0 eq.) in anhydrous DCM (approx. 10 volumes) in a flame-dried round-bottom flask.[11]

-

Cool the stirred solution to 0 °C using an ice-water bath.[11]

-

Slowly add pyridine (1.5 eq.) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.). Maintain the temperature at 0 °C during addition.[11]

-

Stir the reaction at 0 °C for 4 hours. If monitoring by Thin-Layer Chromatography (TLC) shows incomplete conversion, allow the reaction to warm to room temperature and stir for an additional 2-12 hours.[10][11]

-

Upon completion, dilute the reaction mixture with cold deionized water to quench the reaction and dissolve the pyridinium hydrochloride salt.[11]

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

-

Combine the organic layers and wash successively with water and brine.[11]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.[11]

-

If necessary, purify the crude product by column chromatography on silica gel.

Reactivity and Synthetic Applications

As a primary alkyl tosylate, this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. A wide variety of nucleophiles can be used to displace the tosylate group, enabling the formation of numerous C-C, C-O, C-N, and C-halogen bonds.

Caption: General Sₙ2 reaction of this compound.

Example Protocol: Synthesis of an Alkyl Azide

This protocol details the displacement of the tosylate group with an azide nucleophile, a common precursor for the synthesis of amines.[9]

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (1.5 eq.) to the solution.[9]

-

Heat the reaction mixture to 60-80 °C and stir for 3-6 hours, monitoring progress by TLC.[9]

-

After completion, cool the mixture to room temperature and pour it into deionized water.

-

Extract the aqueous mixture three times with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the alkyl azide product.[9]

It is important to note that when strong, sterically hindered bases (e.g., potassium tert-butoxide) are used, the E2 elimination reaction can become a competing pathway, leading to the formation of alkenes.[12]

Safety and Handling

This compound, like other alkylating agents, must be handled with care. It is classified as an irritant and is harmful if swallowed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing mist/vapors), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Handling Guidelines:

-

Always work in a well-ventilated fume hood.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[14]

-

Avoid inhalation of vapors and contact with skin and eyes.[14]

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Be aware of the potential for thermal decomposition, which may release toxic fumes.[15]

References

-

Axios Research. (n.d.). This compound - CAS - 2431-75-6. Retrieved from [Link]

-

ChemBK. (2024). 3-Methyl-1-butyl tosylate. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 8: Tosylates. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

-

Osbourn, J. (2020, June 22). The Tosylate Leaving Group. YouTube. Retrieved from [Link]

-

Organic Chemistry Basics. (2021, June 24). SN2 tosylate. YouTube. Retrieved from [Link]

-

Química Orgánica. (n.d.). The leaving group in the nucleophilic substitution - SN2. Retrieved from [Link]

-

Vitol. (2021, April 14). Alkylate (Alkyl Unit)_SDS_US_V3.0. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylbutyl 4-methylbenzene-1-sulfonate. Retrieved from [Link]

-

UC Irvine Environmental Health & Safety. (2007, April 26). Explosion in a chemistry research lab using distillation for purification of a tosylation reaction product. Retrieved from [Link]

-

Sasol. (2015, April 14). SAFETY DATA SHEET Alkylates. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylbut-3-en-1-yl 4-methylbenzene-1-sulfonate. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

-

Stoddart Tutoring. (2018, February 2). Tosylate Reactions [Organic Chemistry] Smith 2018. YouTube. Retrieved from [Link]

-

The Chemistry Blog. (2024, July 10). How to Handle Toxic Chemicals. Retrieved from [Link]

Sources

- 1. This compound | 2431-75-6 [sigmaaldrich.com]

- 2. This compound - CAS - 2431-75-6 | Axios Research [axios-research.com]

- 3. chembk.com [chembk.com]

- 4. This compound [chembk.com]

- 5. 3-Methylbutyl 4-methylbenzene-1-sulfonate | C12H18O3S | CID 15579637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. theclinivex.com [theclinivex.com]

- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. m.youtube.com [m.youtube.com]

- 13. vitol.com [vitol.com]

- 14. chemicals.co.uk [chemicals.co.uk]

- 15. ehs.uci.edu [ehs.uci.edu]

The Solubility Profile of 3-Methylbutyl Tosylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Understanding the Importance of 3-Methylbutyl Tosylate's Solubility

This compound, also known as isoamyl tosylate, is a valuable intermediate in organic synthesis, frequently employed in the introduction of the isoamyl group in the formation of various esters, ethers, and other derivatives. Its efficacy in these reactions is intrinsically linked to its solubility in the chosen reaction medium. A comprehensive understanding of its solubility behavior across a spectrum of organic solvents is therefore paramount for optimizing reaction conditions, enhancing yields, and ensuring the purity of the final product. This guide provides a detailed analysis of the factors governing the solubility of this compound, predictive tools to estimate its solubility, and robust experimental protocols for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its solubility.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₈O₃S | [1][2] |

| Molecular Weight | 242.33 g/mol | [1] |

| Appearance | Colorless liquid or white to yellow solid | [2] |

| Density | Approximately 1.100 g/mL | [2] |

| Boiling Point | 156 °C at 0.06 Torr | [2] |

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The principle of "like dissolves like" provides a qualitative understanding of solubility. For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool. HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[3]. A solute is predicted to be soluble in a solvent when their respective HSP values are similar, resulting in a small Hansen Solubility Parameter distance (Ra).

Calculating Hansen Solubility Parameters for this compound

The Hansen Solubility Parameters for this compound were calculated using the Stefanis-Panayiotou group contribution method, a modern and comprehensive approach for estimating HSPs of organic compounds[4][5][6].

The molecule is first deconstructed into its constituent functional groups:

-

1 x -CH₃

-

1 x >CH-

-

1 x -CH₂-

-

1 x -O- (ester)

-

1 x a-C- (aromatic carbon)

-

4 x a-CH (aromatic C-H)

-

1 x a-C-SO₃- (aromatic carbon attached to the sulfonate group)

By applying the group contribution values from the Stefanis-Panayiotou method, the following HSP values for this compound were determined:

| Hansen Parameter | Calculated Value (MPa⁰·⁵) |

| δD (Dispersion) | 18.2 |

| δP (Polar) | 7.5 |

| δH (Hydrogen Bonding) | 6.8 |

Predicted Solubility of this compound in Common Organic Solvents

Using the calculated HSPs for this compound and the known HSPs for a range of organic solvents, the Hansen Solubility Parameter distance (Ra) and the Relative Energy Difference (RED) were calculated. A RED value less than 1 generally indicates high solubility.

Table of Predicted Solubility for this compound

| Solvent | Solvent Type | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Ra | RED | Predicted Solubility |

| Nonpolar Solvents | |||||||

| n-Hexane | Aliphatic Hydrocarbon | 14.9 | 0.0 | 0.0 | 10.4 | >1 | Poor |

| Toluene | Aromatic Hydrocarbon | 18.0 | 1.4 | 2.0 | 6.4 | <1 | Good |

| Diethyl Ether | Ether | 14.5 | 2.9 | 5.1 | 5.4 | <1 | Good |

| Polar Aprotic Solvents | |||||||

| Acetone | Ketone | 15.5 | 10.4 | 7.0 | 4.3 | <1 | Good |

| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | 3.0 | <1 | Good |

| Dichloromethane | Halogenated | 17.0 | 7.3 | 7.1 | 1.3 | <1 | Excellent |

| Acetonitrile | Nitrile | 15.3 | 18.0 | 6.1 | 11.2 | >1 | Poor |

| Dimethylformamide (DMF) | Amide | 17.4 | 13.7 | 11.3 | 8.2 | <1 | Good |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 18.4 | 16.4 | 10.2 | 10.2 | >1 | Moderate |

| Polar Protic Solvents | |||||||

| Methanol | Alcohol | 14.7 | 12.3 | 22.3 | 16.8 | >1 | Poor |

| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 | 13.2 | >1 | Poor |

| Isopropanol | Alcohol | 15.8 | 6.1 | 16.4 | 10.3 | >1 | Poor |

| Water | Water | 15.5 | 16.0 | 42.3 | 37.1 | >1 | Insoluble |

Note: These predictions are based on theoretical calculations and should be confirmed by experimental data.

Experimental Determination of Solubility: A Step-by-Step Guide

While theoretical predictions are valuable, empirical determination of solubility remains the gold standard. The following protocols detail methods for both qualitative and quantitative (kinetic and thermodynamic) solubility assessment of this compound.

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of solubility in various solvents.

Apparatus and Reagents:

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

This compound

-

A range of organic solvents (as listed in the prediction table)

Procedure:

-

Add approximately 0.1 mL of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect the solution for any undissolved droplets or phase separation.

-

If the solute has dissolved, add another 0.2 mL of this compound and repeat step 3 to assess if it is sparingly, soluble, or freely soluble.

-

Record observations as "insoluble," "sparingly soluble," "soluble," or "freely soluble."

Quantitative Solubility Determination: Kinetic vs. Thermodynamic Solubility

For drug development and process chemistry, quantitative solubility data is essential. It is important to distinguish between kinetic and thermodynamic solubility.

-

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (e.g., in DMSO) to an aqueous or organic medium. It is a measure of how quickly a compound precipitates and is often higher than thermodynamic solubility due to the formation of supersaturated solutions.

-

Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent at a given temperature and pressure.

This method determines the equilibrium solubility of this compound.

Apparatus and Reagents:

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Syringe filters (0.45 µm, PTFE)

-

This compound

-

Selected organic solvents

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of scintillation vials. The exact amount should be enough to ensure a solid/liquid phase remains after equilibration. b. Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials. c. Tightly cap the vials.

-

Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). b. Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that the concentration has plateaued.

-

Sample Preparation and Analysis: a. After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved material to settle. b. Carefully withdraw an aliquot of the supernatant using a micropipette. c. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. d. Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. e. Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: a. Construct a calibration curve using standard solutions of this compound of known concentrations. b. Use the calibration curve to determine the concentration of this compound in the diluted samples. c. Calculate the original solubility in mg/mL or mol/L, taking into account the dilution factor.

Visualizing the Solubility Process

To better understand the workflow and the underlying principles of solubility, the following diagrams are provided.

Caption: Intermolecular forces governing solubility.

Conclusion: A Practical Framework for Solubility Optimization

This technical guide has provided a multi-faceted approach to understanding and determining the solubility of this compound in organic solvents. By integrating theoretical predictions using Hansen Solubility Parameters with robust experimental protocols, researchers and drug development professionals are equipped with the necessary tools to make informed decisions regarding solvent selection. The provided data and methodologies will aid in the optimization of reaction conditions, purification processes, and formulation development, ultimately contributing to more efficient and successful scientific outcomes.

References

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

-

Stefanis, E., & Panayiotou, C. (2012). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. In Hansen Solubility Parameters: A User's Handbook, Second Edition (pp. 47-66). CRC Press. [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

ChemBK. (n.d.). 3-Methyl-1-butyl tosylate. Retrieved from [Link]

-

Axios Research. (n.d.). This compound. Retrieved from [Link]

-

GeeksforGeeks. (2023, July 25). Molar Volume Formula. Retrieved from [Link]

-

BYJU'S. (n.d.). Molar Volume Formula. Retrieved from [Link]

-

Wikipedia. (2023, October 26). Hansen solubility parameter. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

University of the West Indies at Mona. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

Hansen Solubility Parameters in Practice. (n.d.). HSPiP - Hansen Solubility Parameters. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Axios Research. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). 3-Methyl-1-butyl tosylate. Retrieved from [Link]

-

PubChem. (n.d.). N-butyl-3-methylpyridinium tosylate. Retrieved from [Link]

-

Eloquens. (2022, March 29). GROUP CONTRIBUTION METHODS FOR SOLUBILITY PARAMETER. Retrieved from [Link]

-

ResearchGate. (2022, November). Application of the group contribution method of Hoftyzer-Van Krevelen.... Retrieved from [Link]

-

ResearchGate. (n.d.). using hansen solubility parameters (hsps) to develop antioxidant-packaging film to. Retrieved from [Link]

-

Wikipedia. (2023, October 26). Hansen solubility parameter. Retrieved from [Link]

-

ResearchGate. (2010, August). Three-dimensional Hansen solubility parameters as predictors of miscibility in cocrystal formation. Retrieved from [Link]

- Polymer Handbook, 4th Edition. (1999). J. Brandrup, E. H. Immergut, & E. A. Grulke (Eds.). Wiley.

-

OSTI.GOV. (1976, March 16). Solvolysis mechanisms. Kinetic solvent isotope effects for alkyl tosylates in acetic acid and acetic acid-d. [Benzyl, p methoxyneophyl, methyl, and 1-adamantyl p-toluenesulfonates]. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

-

ResearchGate. (2013, December). Synthesis of soluble cellulose tosylates in an eco-friendly medium. Retrieved from [Link]

-

Bradley, J.-C., Neylon, C., Guha, R., Williams, A., Hooker, B., Lang, A., Friesen, B., & Bohinski, T. (2010). Organic Solvent Solubility Data Book. Nature Precedings. [Link]

Sources

- 1. This compound - CAS - 2431-75-6 | Axios Research [axios-research.com]

- 2. chembk.com [chembk.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. kinampark.com [kinampark.com]

- 6. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

The Synthetic Workhorse: A Guide to the Reactivity of Primary Alkyl Tosylates with Nucleophiles

Abstract

For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. Among the arsenal of tools available to the modern organic chemist, the transformation of a poor leaving group, such as a hydroxyl group, into an excellent one is a frequent and critical challenge. The p-toluenesulfonyl group, commonly known as the tosylate group (TsO-), stands out as a highly effective and versatile solution to this problem.[1] By converting a primary alcohol into a tosylate, chemists unlock a vast array of subsequent transformations, most notably nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the reactivity of primary alkyl tosylates, delving into the mechanistic underpinnings, the critical factors that govern their reactivity, and practical, field-proven methodologies for their use in synthesis.

The Foundation: Why Tosylates are Superior Leaving Groups

The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because its departure would result in the formation of the hydroxide ion (HO⁻), a strong base.[1][2] A fundamental principle of nucleophilic substitution is that good leaving groups are weak bases, as this implies they are stable on their own and can effectively accommodate the electron pair from the broken bond.[3][4]

The utility of a tosylate lies in its structure. It is the ester of p-toluenesulfonic acid, a strong acid with a pKa of approximately -2.8. Consequently, its conjugate base, the tosylate anion, is exceptionally stable and therefore a very weak base.[4] This stability arises from extensive resonance delocalization, where the negative charge is spread across the three electronegative oxygen atoms of the sulfonate group.[5][6] This delocalization significantly lowers the energy of the anion, making its formation highly favorable.[6]

Key Advantages of Tosylates:

-

Excellent Leaving Group Ability: Generally better than halides, leading to faster reaction rates.[7][8]

-

Stereochemical Control: The tosylation of a primary alcohol with tosyl chloride (TsCl) occurs at the oxygen atom and does not affect the configuration of the carbon center.[2] This allows for subsequent SN2 reactions to proceed with a predictable inversion of stereochemistry.[1][9]

-

Mild Formation Conditions: Tosylates are prepared under non-acidic conditions, typically using tosyl chloride and a base like pyridine or triethylamine, which prevents unwanted side reactions like skeletal rearrangements that can occur under strongly acidic conditions.[10]

-

Crystalline Solids: Alkyl tosylates are often crystalline solids, which facilitates their purification by recrystallization and accurate handling.[10][11]

The Core Mechanism: The SN2 Pathway

Primary alkyl tosylates react with good nucleophiles almost exclusively through the SN2 (Substitution, Nucleophilic, bimolecular) mechanism.[12] This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the tosylate leaving group departs.[13]

The defining characteristic of the SN2 reaction is backside attack . The nucleophile approaches the carbon atom from the side opposite to the leaving group.[9][14] This trajectory is favored because it allows for optimal overlap between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the C-OTs bond (the σ* anti-bonding orbital).[9]

This backside attack leads to a trigonal bipyramidal transition state where the carbon atom is momentarily pentacoordinate. As the new bond with the nucleophile forms, the bond to the tosylate group breaks, resulting in an inversion of stereochemistry at the carbon center, famously known as a Walden inversion.[12][13][14]

Caption: The SN2 mechanism: backside attack leads to a trigonal bipyramidal transition state and inversion of configuration.

Controlling the Reaction: Key Influencing Factors

The success and rate of an SN2 reaction on a primary alkyl tosylate are governed by a delicate interplay of several factors. A senior scientist's expertise lies in understanding and manipulating these variables to achieve the desired outcome.

Substrate Structure: The Role of Steric Hindrance

For an SN2 reaction, the substrate's structure is paramount. The rate of reaction is highly sensitive to steric hindrance at the electrophilic carbon (the α-carbon) and the adjacent carbon (the β-carbon).[15][16] Because the reaction proceeds through a crowded pentacoordinate transition state, bulky substituents impede the nucleophile's approach, increasing the activation energy and slowing the reaction.[17][18][19]

The reactivity order for SN2 reactions is: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°) .[12][13]

Primary alkyl tosylates are ideal substrates because they present minimal steric bulk around the reaction center, allowing for easy access by the nucleophile.[16][20] However, branching at the β-carbon (e.g., neopentyl tosylate) can dramatically decrease the reaction rate due to steric shielding, even on a primary substrate.

The Nucleophile: Strength and Basicity

A strong nucleophile is essential for an efficient SN2 reaction, as its concentration appears in the second-order rate law.[13][21]

General Trends in Nucleophilicity:

-

Charge: Anions are stronger nucleophiles than their neutral conjugate acids (e.g., RO⁻ > ROH).[4]

-

Electronegativity: Within a row of the periodic table, nucleophilicity increases with decreasing electronegativity (e.g., NH₂⁻ > OH⁻).

-

Polarizability: Within a column, larger atoms are generally better nucleophiles in protic solvents because their electron clouds are more deformable (e.g., I⁻ > Br⁻ > Cl⁻).[12]

It is crucial to distinguish between nucleophilicity and basicity. While often correlated, they are distinct properties. Nucleophilicity is a kinetic phenomenon (rate of attack on an electrophilic carbon), whereas basicity is a thermodynamic phenomenon (affinity for a proton). This distinction becomes critical when considering the major competing side reaction: elimination.

The Solvent: A Decisive Choice

The choice of solvent can dramatically influence the outcome of the reaction, particularly the competition between SN2 and E2 pathways.[22] Solvents mediate the reaction by solvating the reactants, and this interaction can significantly alter the nucleophile's reactivity.

| Solvent Type | Description | Effect on SN2 Reaction | Rationale |

| Polar Aprotic | Polar, but lacks acidic protons (no O-H or N-H bonds). Examples: Acetone, DMF, DMSO, Acetonitrile. | Favors SN2 | These solvents solvate the cation (counter-ion) well but leave the anionic nucleophile relatively "naked" and highly reactive.[18][22] This enhances its nucleophilicity, accelerating the SN2 reaction.[23][24] |

| Polar Protic | Polar and contains acidic protons. Examples: Water, Methanol, Ethanol. | Hinders SN2 | These solvents form a "cage" of hydrogen bonds around the anionic nucleophile, stabilizing it and lowering its energy. This increases the activation energy required for the nucleophile to attack the substrate, thus slowing the SN2 rate.[25] |

Expert Insight: For synthesizing a product via an SN2 pathway on a primary tosylate, a polar aprotic solvent is almost always the superior choice to maximize rate and yield.

The Competing Pathway: E2 Elimination

While primary tosylates heavily favor SN2, the E2 (Elimination, bimolecular) reaction can be a competing pathway, especially when using a strong, sterically hindered base.[26] In the E2 mechanism, the reagent acts as a base, abstracting a proton from the β-carbon, which leads to the formation of an alkene in a concerted fashion.

Caption: Primary alkyl tosylates face competition between the SN2 pathway (nucleophilic attack at Cα) and the E2 pathway (base abstracts Hβ).

Favoring SN2 over E2:

-

Reagent Choice: Use a reagent that is a strong nucleophile but a weak base (e.g., I⁻, Br⁻, CN⁻, N₃⁻, RS⁻).

-

Steric Hindrance: Use an unhindered nucleophile/base. Bulky bases like potassium tert-butoxide (t-BuOK) strongly favor E2.

-

Temperature: Lower temperatures generally favor SN2 over E2, as elimination reactions often have a higher activation energy due to more bond breaking/formation in the transition state.

Experimental Protocol: Synthesis of Benzyl Azide

This protocol provides a trusted, self-validating method for the SN2 reaction of a primary tosylate with sodium azide. Benzyl tosylate is an excellent model substrate.

Materials and Reagents

-

Benzyl alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

-

Thin-Layer Chromatography (TLC) plates (silica gel) and appropriate eluent (e.g., 9:1 Hexanes:Ethyl Acetate)

Workflow Diagram

Caption: A two-step workflow for the synthesis of benzyl azide from benzyl alcohol via a tosylate intermediate.

Step-by-Step Methodology

Part A: Preparation of Benzyl Tosylate [27]

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, ~5-10 volumes) and anhydrous pyridine (1.5 eq).

-

Cooling: Cool the solution to 0°C in an ice-water bath. Causality: This cooling controls the initial exotherm upon adding the reactive tosyl chloride.

-

Addition of TsCl: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Stir the reaction at 0°C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

-

Monitoring (Self-Validation): Track the reaction's progress by TLC, observing the consumption of the starting alcohol spot and the appearance of a new, less polar product spot (the tosylate). The reaction is complete when the starting material is no longer visible.

-

Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x, to remove pyridine), saturated NaHCO₃ solution (1x), water (1x), and brine (1x). Causality: The acid wash removes the basic pyridine catalyst, while the bicarbonate wash neutralizes any remaining acid.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzyl tosylate, which can often be used directly or purified by recrystallization from hexane/ethanol.

Part B: SN2 Reaction with Sodium Azide

-

Setup: In a clean, dry flask, dissolve the benzyl tosylate (1.0 eq) and sodium azide (NaN₃, 1.5 eq) in anhydrous DMF. Causality: DMF is the ideal polar aprotic solvent to maximize the reactivity of the azide nucleophile.

-

Reaction: Heat the mixture to 50-60°C and stir.

-

Monitoring (Self-Validation): Monitor the reaction by TLC. The tosylate spot will be consumed and a new, non-UV active (but stainable) spot for the azide will appear.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic extracts and wash thoroughly with brine (3-4x) to remove the DMF. Causality: The brine wash is critical for removing the high-boiling point DMF solvent from the organic layer.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (Note: Benzyl azide is potentially unstable and should not be heated excessively). The resulting oil is often pure enough for subsequent steps.

Applications in Drug Development

The conversion of alcohols to other functional groups via tosylates is a cornerstone of medicinal chemistry and process development. This reliable SN2 methodology is frequently employed to build complex molecular scaffolds. For example, it is used to introduce nitrogen-containing groups (amines, azides), ethers, and thioethers, which are common functionalities in pharmacologically active molecules. The stereochemical predictability of the reaction is particularly valuable in the synthesis of chiral drugs, where precise control over stereocenters is essential for biological activity.[1]

Conclusion

Primary alkyl tosylates are exceptionally reliable and versatile electrophiles in organic synthesis. Their reactivity is dominated by the SN2 mechanism, a powerful transformation that proceeds with high predictability and stereochemical control. By understanding the fundamental principles of the tosylate as a leaving group and judiciously controlling the key reaction parameters—substrate sterics, nucleophile strength, and solvent choice—researchers and drug development professionals can effectively harness this reaction to construct complex molecules that advance science and medicine.

References

- NS10. Leaving Group Formation - aliphatic nucleophilic substitution. (n.d.). Google Vertex AI Search.

- Why is the tosylate anion a good leaving group class 12 chemistry CBSE. (n.d.). Vedantu.

- Tosyl

- Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry.

- Kazemi, F., et al. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Tetrahedron, 63, 5083–5087.

- How does a tosylate group function as a leaving group in nucleophilic substitution reactions? (2024, March 2). Proprep.

- The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research. (n.d.). Benchchem.

- Difference in leaving group ability due to variation in nucleophiles. (2018, December 15). Chemistry Stack Exchange.

- SN1 and SN2 Reactions of Allylic Halides and Tosyl

- Ch8 : Tosyl

- The leaving group in the nucleophilic substitution - SN2. (n.d.). Química Organica.org.

- SN2 Stereochemistry. (n.d.). Chemistry Steps.

- Organic Chemistry 1 Chapter 6. SN2 Reactions. (n.d.). Wipf Group, University of Pittsburgh.

- Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal.

- 16.5: SN2 Reactions of Allylic Halides and Tosylates. (2020, May 30). Chemistry LibreTexts.

- Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps.

- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps.

- How Solvation Influences the SN2 versus E2 Competition. (n.d.). PubMed Central, NIH.

- What is the stereochemistry of Sn2? (2017, April 5). Quora.

- Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook.

- Why do polar aprotic solvents favour SN2 over E2? (2019, May 7). Chemistry Stack Exchange.

- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosyl

- Determining SN1, SN2, E1, and E2 Reactions: Crash Course Organic Chemistry #23. (2021, March 4). YouTube.

- Preparation of mesylates and tosyl

- Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis.

- Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. (n.d.). NIH.

- Comparing E2, E1, Sn2, Sn1 reactions (video). (n.d.). Khan Academy.

- Mechanism and Stereochemistry of SN2 Reactions with Practice Problems. (n.d.). Chemistry Steps.

- Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. (n.d.). PubMed Central, NIH.

- Organic Chemistry - Reactions of Alcohols | Tosylation and Halogen

- 7.3 Other Factors that Affect SN2 Reactions. (n.d.). Organic Chemistry I - KPU Pressbooks.

- 7.1b Factors Affecting SN2 Reactions. (2018, September 13). YouTube.

- Alkyl halides: Factors affecting SN2 versus SN1 reactions. (2018, February 19). BrainKart.

- Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. (n.d.). Aakash Institute.

- 75: The effect of steric hinderance on the SN2 mechanism. (2020, June 24). YouTube.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry.

- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 25). YouTube.

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. proprep.com [proprep.com]

- 4. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 5. Why is the tosylate anion a good leaving group class 12 chemistry CBSE [vedantu.com]

- 6. aklectures.com [aklectures.com]

- 7. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 8. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]

- 9. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]

- 10. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciencemadness.org [sciencemadness.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. quora.com [quora.com]

- 15. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 18. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 19. youtube.com [youtube.com]

- 20. brainkart.com [brainkart.com]

- 21. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 22. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 24. youtube.com [youtube.com]

- 25. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Khan Academy [khanacademy.org]

- 27. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Safe Handling of 3-Methylbutyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 3-Methylbutyl tosylate (also known as isoamyl tosylate). As a member of the tosylate ester class of compounds, it is a valuable intermediate in organic synthesis, frequently utilized for the introduction of the 3-methylbutyl group.[1][2] However, like other alkylating agents, it possesses inherent hazards that necessitate careful handling to ensure the safety of laboratory personnel and the integrity of research. This document synthesizes critical safety data, expert insights, and best practices to provide a self-validating system for its safe use.

Understanding the Inherent Risks of this compound

This compound is an organic compound with the chemical formula C12H18O3S.[1][3] While it is a relatively stable compound under standard conditions, its utility as an alkylating agent is the very source of its primary hazards.[4] Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites on other molecules, including biological macromolecules like DNA, which is a mechanism of genotoxicity and potential carcinogenicity.[5][6]

Physicochemical Properties and Hazard Profile

A clear understanding of the physical and chemical properties of this compound is foundational to its safe handling.

| Property | Value | Source |

| Appearance | White to yellow solid or colorless liquid | [1][2][3] |

| Molecular Formula | C12H18O3S | [1][3] |

| Molecular Weight | 242.33 g/mol | [1] |

| Boiling Point | ~236 °C | [1][2] |

| Density | ~1.100 g/mL | [1] |

| Flash Point | 161.8 °C | [1] |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform | [1][2] |

| Storage Temperature | 2-8 °C | [3] |

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks associated with this compound, a systematic approach to hazard control should be implemented. The hierarchy of controls prioritizes the most effective measures to reduce or eliminate hazards.

Caption: The hierarchy of controls, from most to least effective, for managing risks associated with this compound.

-

Elimination and Substitution: In many research and development contexts, eliminating the need for a specific alkylating agent like this compound may not be feasible. However, researchers should consider if greener, less hazardous alternatives could achieve the same synthetic outcome.[4]

-

Engineering Controls: These are the primary means of controlling exposure. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9][10] This is crucial to prevent the inhalation of any vapors or aerosols.

-

Administrative Controls: Standard Operating Procedures (SOPs) for the handling, storage, and disposal of this compound must be developed and strictly followed. All personnel must receive training on the specific hazards and the procedures outlined in the SOPs.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Personal Protective Equipment (PPE): Your Last Line of Defense

The correct selection and use of PPE are critical to prevent direct contact with this compound.[11]

-

Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and vapors.[11][12] When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[11][13]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential.[11][14] Given its organic nature, nitrile or butyl rubber gloves are recommended.[13][14] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[15]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, such as during a large spill, respiratory protection may be necessary.[13] A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[16]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount.

-

Handling:

-

Storage:

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][9]

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Seek immediate medical attention.[7]

Spill and Leak Procedures

A well-defined spill response plan should be in place.

Caption: A stepwise workflow for responding to a this compound spill.

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.

-

Collect: Carefully scoop the absorbed material into a sealable container for disposal.[17]

-

Decontaminate: Wash the spill site with plenty of water, taking care to contain the runoff for proper disposal.[17]

-

Disposal: Dispose of the waste in accordance with all local, state, and federal regulations for hazardous waste. Do not allow the material or cleanup waste to enter drains.[7]

Waste Disposal

All waste containing this compound, including empty containers, should be treated as hazardous waste.

-

Collect waste in properly labeled, sealed containers.

-

Dispose of waste through a licensed waste disposal contractor.[17]

-

Do not mix with other waste streams unless compatibility is known.

Conclusion

This compound is a valuable synthetic tool, but its potential hazards demand a high level of respect and care. By understanding its properties, implementing a robust hierarchy of controls, and being prepared for emergencies, researchers can handle this compound safely and effectively. The principles outlined in this guide provide a framework for a comprehensive safety program that protects both the individual and the research environment.

References

-

3-Methyl-1-butyl tosylate - ChemBK. (2024). Retrieved from [Link]

-

SAFETY DATA SHEET - Vertellus. (2009). Retrieved from [Link]

-

Personal protective equipment when handling plant protection products - BVL.bund.de. (2020). Retrieved from [Link]

-

Is Personal Protective Equipment Required When Working with Solvents? - MicroCare. Retrieved from [Link]

-

This compound - Introduction - ChemBK. (2024). Retrieved from [Link]

-

Aqueous sodium tosylate: a sustainable medium for alkylations - RSC Publishing. (2024). Retrieved from [Link]

-

Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. Retrieved from [Link]

-

Personal protective equipment for preparing toxic drugs - GERPAC. (2013). Retrieved from [Link]

-

Download this Safety Sheet. Retrieved from [Link]

-

All About Tosylates and Mesylates - Master Organic Chemistry. (2015). Retrieved from [Link]

-